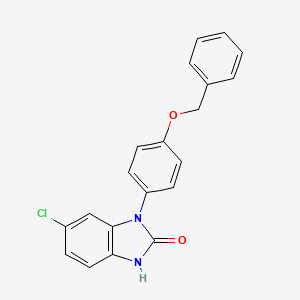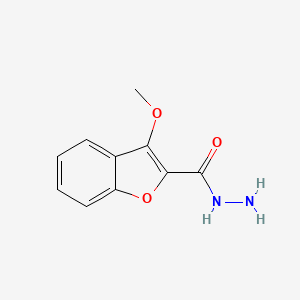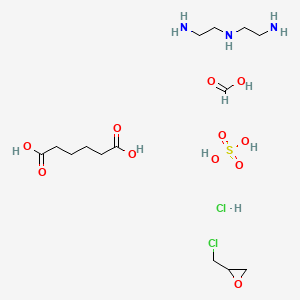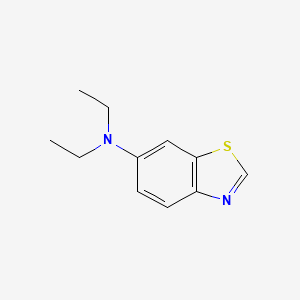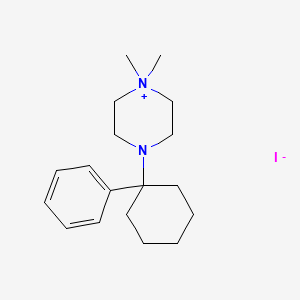![molecular formula C9H18OS3 B14446460 Cyclopentanol, 1-[tris(methylthio)methyl]- CAS No. 77412-85-2](/img/structure/B14446460.png)
Cyclopentanol, 1-[tris(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-[tris(methylthio)methyl]- is a chemical compound with a unique structure that includes a cyclopentanol ring substituted with a tris(methylthio)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[tris(methylthio)methyl]- typically involves the reaction of cyclopentanol with tris(methylthio)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Cyclopentanol, 1-[tris(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 1-[tris(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The tris(methylthio)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 1-[tris(methylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanol, 1-[tris(methylthio)methyl]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tris(methylthio)methyl group can participate in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler analog without the tris(methylthio)methyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Cyclopentane: The fully reduced form of cyclopentanol.
Uniqueness
Cyclopentanol, 1-[tris(methylthio)methyl]- is unique due to the presence of the tris(methylthio)methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
77412-85-2 |
|---|---|
Molekularformel |
C9H18OS3 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-[tris(methylsulfanyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18OS3/c1-11-9(12-2,13-3)8(10)6-4-5-7-8/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
QTGWAISAGVVWPN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1(CCCC1)O)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



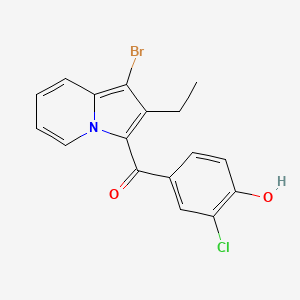
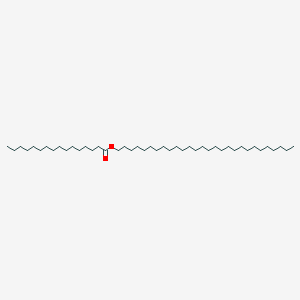
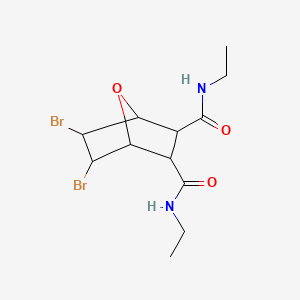
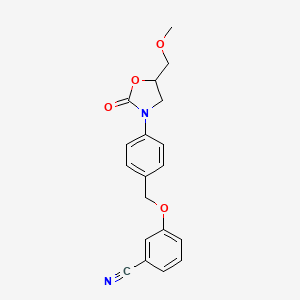

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
